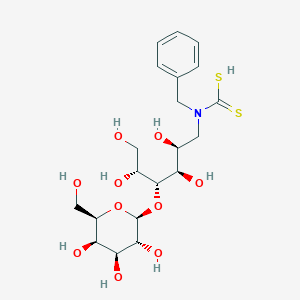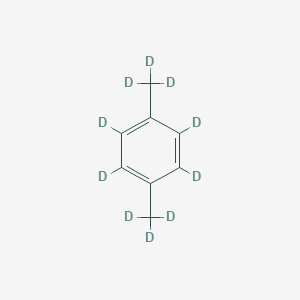
1,3-Dichloro-1,1,2,3,3-pentafluoropropane
Overview
Description
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is a colorless, odorless liquid . It is a volatile derivative of propane and has served as a hydrochlorofluorocarbon (HCFC) replacement for the chlorofluorocarbon (CFC), 1,1,2-trichloro-1,2,2-trifluoroethane .
Synthesis Analysis
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is manufactured in industry by the addition of Dichlorofluoromethane to Tetrafluoroethylene .Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane is C3HCl2F5 . It has an average mass of 202.938 Da and a monoisotopic mass of 201.937546 Da .Chemical Reactions Analysis
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals . It can also suffer oxidation with strong oxidizing agents and under extremes of temperature .Physical And Chemical Properties Analysis
1,3-Dichloro-1,1,2,3,3-pentafluoropropane has a density of 1.6±0.1 g/cm3, a boiling point of 58.1±8.0 °C at 760 mmHg, and a vapor pressure of 224.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.8±3.0 kJ/mol and a flash point of -10.2±11.9 °C .Scientific Research Applications
Aerospace Industry
1,3-Dichloro-1,1,2,3,3-pentafluoropropane, known in the aerospace industry as AK-225G , has been used by NASA and the United States Department of Defense to clean oxygen breathing systems .
Synthesis of Symmetrical Disiloxanes
A series of derivatives of symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes have been synthesized by a novel efficient reaction of corresponding diorganyldichlorosilane and organyltrichlorosilane .
Precursors of Linear and Cyclic Siloxanes
These compounds are widely used as precursors of linear and cyclic siloxanes and polysiloxanes .
Applications in Various Industries
They are broadly applied in aerospace, automobile, chemical, electrical, pharmaceutical, food and cosmetic industries due to their multiple useful properties .
Formation of Ribavirin Chemical Delivery Systems
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, a related compound, is used in the formation of ribavirin chemical delivery systems .
Analysis of Base Pairing in Nucleotides
It is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .
Future Directions
Mechanism of Action
Target of Action
1,3-Dichloro-1,1,2,3,3-pentafluoropropane is a volatile derivative of propane . It has been used as a cleaning agent in the aerospace and electronics industries . Its primary target is therefore the contaminants or residues that need to be removed from the surfaces of various components.
Mode of Action
The compound interacts with its targets (contaminants or residues) by dissolving or dispersing them, thereby facilitating their removal . The exact nature of these interactions would depend on the specific contaminants or residues involved.
Biochemical Pathways
Its use can indirectly affect various processes by ensuring the cleanliness and proper functioning of equipment used in these processes .
Pharmacokinetics
Its physical properties suggest that it would have high volatility and low solubility in water . These properties would likely influence its absorption, distribution, metabolism, and excretion (ADME) if it were to enter a biological system.
Result of Action
The primary result of the action of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane is the removal of contaminants or residues from surfaces . This can help to ensure the proper functioning of equipment and prevent potential issues caused by these contaminants or residues.
Action Environment
The action of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane can be influenced by various environmental factors. For example, its effectiveness as a cleaning agent may be reduced at lower temperatures, which could decrease its solvating power . Additionally, it may react with certain materials under extreme conditions, such as high temperatures or the presence of strong bases .
properties
IUPAC Name |
1,3-dichloro-1,1,2,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F5/c4-2(7,8)1(6)3(5,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGBOLGHJQQORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F5 | |
| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042031 | |
| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloro-1,1,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |
| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
CAS RN |
136013-79-1 | |
| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18098 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136013-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 225ea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136013791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Y2TGH7I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














